molecular formula C10H9BFNO2 B578172 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid CAS No. 1256345-50-2

5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid

Cat. No.: B578172
CAS No.: 1256345-50-2
M. Wt: 204.995
InChI Key: JKWXKJVCALEGGN-UHFFFAOYSA-N
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Description

5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid: is an organic compound with the molecular formula C10H9BFNO2 and a molecular weight of 204.99 g/mol . This compound is characterized by the presence of a cyanocyclopropyl group, a fluorophenyl group, and a boronic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid typically involves the reaction of 2-fluorophenylboronic acid with 1-cyanocyclopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid is used as a building block in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it serves as a boronic acid reagent to form carbon-carbon bonds .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors .

Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction is crucial in enzyme inhibition, where the compound binds to the active site of the enzyme, preventing its normal function . The cyanocyclopropyl group and the fluorophenyl moiety contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

  • 4-(1-Cyanocyclopropyl)phenylboronic acid
  • 2-Fluorophenylboronic acid
  • Cyclopropylboronic acid

Comparison: 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid is unique due to the presence of both a cyanocyclopropyl group and a fluorophenyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. For instance, 4-(1-Cyanocyclopropyl)phenylboronic acid lacks the fluorine atom, which affects its reactivity in substitution reactions . Similarly, 2-Fluorophenylboronic acid does not have the cyanocyclopropyl group, limiting its applications in certain synthetic routes .

Properties

IUPAC Name

[5-(1-cyanocyclopropyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BFNO2/c12-9-2-1-7(5-8(9)11(14)15)10(6-13)3-4-10/h1-2,5,14-15H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWXKJVCALEGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C2(CC2)C#N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681522
Record name [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-50-2
Record name [5-(1-Cyanocyclopropyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid
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